molecular formula C16H11N3O3S B2811435 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 15850-23-4

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2811435
CAS No.: 15850-23-4
M. Wt: 325.34
InChI Key: LLSUVHOZHQEGJS-UHFFFAOYSA-N
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Description

4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Mechanism of Action

Biochemical Pathways:

Thiazoles are known to impact various biological pathways. Although specific pathways affected by 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide remain unclear, we can draw insights from related thiazole derivatives. These compounds have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . Therefore, it’s plausible that this compound may modulate similar pathways.

Result of Action:

The molecular and cellular effects depend on its specific targets. For instance, related thiazoles exhibit antimicrobial, anti-inflammatory, and antitumor activities . Therefore, this compound might similarly impact cell viability, inflammation, or microbial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide typically involves the reaction of 4-nitrobenzoic acid with 4-phenylthiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide is unique due to the presence of both the nitro group and the thiazole ring, which contribute to its diverse biological activities. The nitro group enhances its reactivity and potential for further chemical modifications, while the thiazole ring provides a scaffold for interaction with biological targets .

Properties

IUPAC Name

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-15(12-6-8-13(9-7-12)19(21)22)18-16-17-14(10-23-16)11-4-2-1-3-5-11/h1-10H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSUVHOZHQEGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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